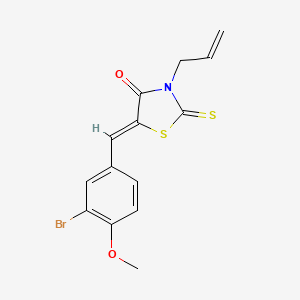

5-((3-Bromo-4-methoxyphenyl)methylene)-3-prop-2-enyl-2-thioxo-1,3-thiazolidin-4-one

説明

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a 3-bromo-4-methoxyphenylmethylene group at position 5 and a prop-2-enyl (allyl) group at position 3. Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory properties, making structural comparisons critical for understanding structure-activity relationships (SAR) .

特性

IUPAC Name |

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2S2/c1-3-6-16-13(17)12(20-14(16)19)8-9-4-5-11(18-2)10(15)7-9/h3-5,7-8H,1,6H2,2H3/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKSDIVTIDTJCB-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-((3-Bromo-4-methoxyphenyl)methylene)-3-prop-2-enyl-2-thioxo-1,3-thiazolidin-4-one, commonly referred to as thiazolidinone compound, is a member of the thiazolidinone family known for its diverse biological activities. This article explores its chemical properties, synthesis, and significant biological activities, particularly focusing on antimicrobial, anticancer, and anti-inflammatory effects.

- Molecular Formula : C14H12BrNO2S2

- Molecular Weight : 370.28 g/mol

- CAS Number : 331736-48-2

The compound features a thiazolidinone core structure that is modified with a bromo and methoxy group on the phenyl ring, which enhances its biological activity.

Synthesis

The synthesis of 5-((3-bromo-4-methoxyphenyl)methylene)-3-prop-2-enyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazones followed by cyclization. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

These results indicate that the compound possesses potent antimicrobial activity comparable to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of thiazolidinone compounds has been extensively studied. In vitro assays reveal that 5-((3-bromo-4-methoxyphenyl)methylene)-3-prop-2-enyl-2-thioxo-1,3-thiazolidin-4-one exhibits cytotoxic effects against various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| U87MG (Glioblastoma) | 10 |

The mechanism of action is believed to involve induction of apoptosis and disruption of cellular metabolism through oxidative stress pathways . Morphological changes indicative of apoptosis were observed in treated cells, such as chromatin condensation and cell shrinkage.

Anti-inflammatory Activity

Thiazolidinones have also shown promise in reducing inflammation. In vivo studies indicated that the compound significantly decreased levels of pro-inflammatory cytokines in animal models of inflammation. The anti-inflammatory effects are attributed to the inhibition of key enzymes involved in inflammatory processes.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. It demonstrated that at sub-MIC concentrations, the compound could inhibit biofilm formation, suggesting its potential use in treating chronic infections .

- Cytotoxicity in Cancer Models : Another investigation focused on its effects on glioblastoma cells in animal models. The results indicated a significant reduction in tumor size and improved survival rates when administered alongside conventional chemotherapy agents .

科学的研究の応用

Biological Activities

Research indicates that 5-((3-Bromo-4-methoxyphenyl)methylene)-3-prop-2-enyl-2-thioxo-1,3-thiazolidin-4-one exhibits several notable biological activities:

- Antimicrobial Activity : Compounds similar to this thiazolidine derivative have shown significant antibacterial and antifungal properties. Studies have demonstrated that derivatives can inhibit the growth of various pathogens, suggesting potential as antimicrobial agents .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. This aspect warrants further investigation to elucidate its mechanisms of action.

- Anticancer Potential : Preliminary studies suggest that this compound could exhibit anticancer activities by targeting specific cellular pathways involved in tumor growth and proliferation. The structural features of the compound may enhance its efficacy against cancer cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of 5-((3-Bromo-4-methoxyphenyl)methylene)-3-prop-2-enyl-2-thioxo-1,3-thiazolidin-4-one. For example:

- Antibacterial Activity Study : A study evaluated various thiazolidine derivatives for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls .

- Cytotoxicity Assays : Research on cytotoxic effects showed that the compound could induce apoptosis in cancer cell lines at specific concentrations, highlighting its potential as an anticancer agent .

類似化合物との比較

Data Table: Key Comparisons

Q & A

Q. How do solvent polarity and temperature impact the compound’s tautomeric equilibrium (e.g., thione-thiol shifts)?

- Methodology :

- Variable-Temperature NMR : Monitor thione (C=S) vs. thiol (S-H) signals in DMSO-d from 25°C to 80°C.

- Computational MD Simulations : Calculate Gibbs free energy differences between tautomers .

- Key Finding : Thione form dominates in polar aprotic solvents (ΔG ~2.3 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。